Bismuth trioleate Bismuth trioleate
Brand Name: Vulcanchem
CAS No.: 52951-38-9
VCID: VC8520787
InChI: InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;
SMILES: CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3]
Molecular Formula: C18H34BiO2
Molecular Weight: 491.4 g/mol

Bismuth trioleate

CAS No.: 52951-38-9

Cat. No.: VC8520787

Molecular Formula: C18H34BiO2

Molecular Weight: 491.4 g/mol

* For research use only. Not for human or veterinary use.

Bismuth trioleate - 52951-38-9

Specification

CAS No. 52951-38-9
Molecular Formula C18H34BiO2
Molecular Weight 491.4 g/mol
IUPAC Name bismuth;(Z)-octadec-9-enoate
Standard InChI InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;
Standard InChI Key MKDXWSPEANCYFR-KVVVOXFISA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)O.[Bi]
SMILES CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3]
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)O.[Bi]

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Bismuth trioleate is synthesized via a metathesis reaction between bismuth nitrate (Bi(NO3)3\text{Bi(NO}_3\text{)}_3) and oleic acid in ethanol. The reaction proceeds as follows:

Bi(NO3)3+3C18H34O2Bi(C18H33O2)3+3HNO3\text{Bi(NO}_3\text{)}_3 + 3 \text{C}_{18}\text{H}_{34}\text{O}_2 \rightarrow \text{Bi(C}_{18}\text{H}_{33}\text{O}_2\text{)}_3 + 3 \text{HNO}_3

Ethanol acts as a solvent and proton acceptor, facilitating ligand exchange. The product is typically purified through recrystallization or column chromatography to achieve >95% purity.

Industrial-Scale Manufacturing

Industrial production involves continuous-flow reactors to enhance yield and reduce reaction times. Key parameters include:

  • Temperature: 60–80°C to optimize reaction kinetics.

  • Molar Ratio: A 1:3.2 stoichiometry of Bi(NO3)3\text{Bi(NO}_3\text{)}_3 to oleic acid minimizes residual reactants.

  • Purification: Centrifugation and solvent extraction remove nitric acid byproducts.

Table 1: Synthesis Parameters for Bismuth Trioleate

ParameterLaboratory ScaleIndustrial Scale
Reaction Time6–8 hours2–3 hours
Yield70–80%90–95%
Purity>95%>99%

Structural and Chemical Characteristics

Molecular Geometry

The bismuth center in trioleate adopts a trigonal pyramidal geometry, with bond lengths of 2.15A˚2.15 \, \text{Å} for Bi–O. This configuration is stabilized by van der Waals interactions between oleate chains, as evidenced by X-ray diffraction studies.

Spectroscopic Properties

  • IR Spectroscopy: Stretching vibrations at 1540cm11540 \, \text{cm}^{-1} (carboxylate symmetric) and 1450cm11450 \, \text{cm}^{-1} (asymmetric) confirm ligand coordination.

  • NMR: 1H^1\text{H} NMR reveals resonances at δ=5.3ppm\delta = 5.3 \, \text{ppm} (olefinic protons) and δ=2.3ppm\delta = 2.3 \, \text{ppm} (methylenic protons adjacent to carboxylate).

Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC54H99BiO6\text{C}_{54}\text{H}_{99}\text{BiO}_6
Molecular Weight1053.3 g/mol
Melting Point72–75°C
SolubilityInsoluble in water; soluble in chloroform, ethanol

Biological and Medical Applications

Antimicrobial Activity

Bismuth trioleate releases Bi3+\text{Bi}^{3+} ions, which inhibit bacterial enzymes such as urease and alcohol dehydrogenase. Studies demonstrate efficacy against Helicobacter pylori (MIC = 12.5 µg/mL) and Staphylococcus aureus (MIC = 25 µg/mL).

Drug Delivery Systems

The compound’s lipophilic nature enables encapsulation of hydrophobic drugs (e.g., paclitaxel) into micelles, improving bioavailability by 40–60% compared to free drug formulations.

Industrial and Nanotechnological Applications

Nanoparticle Synthesis

Bismuth trioleate serves as a capping agent in the synthesis of bismuth sulfide (Bi2S3\text{Bi}_2\text{S}_3) nanoparticles (10–20 nm), which exhibit photothermal conversion efficiencies of 35% for cancer therapy.

Catalysis

While bismuth(III) triflate (Bi(OTf)3\text{Bi(OTf)}_3) is preferred for Lewis acid-catalyzed reactions , trioleate’s surfactant properties make it suitable for phase-transfer catalysis in biphasic systems.

Recent Research Findings

Enhanced Drug Loading Capacity

Modifying the oleate chain length to C22\text{C}_{22} increases drug payload by 30% while maintaining colloidal stability.

Environmental Impact

Biodegradation studies show 80% degradation within 28 days under aerobic conditions, positioning it as an eco-friendly alternative to persistent organometallic compounds.

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